molecular formula C7H5IO2 B1583621 5-Hydroxy-2-iodobenzaldehyde CAS No. 50765-11-2

5-Hydroxy-2-iodobenzaldehyde

Cat. No. B1583621
CAS RN: 50765-11-2
M. Wt: 248.02 g/mol
InChI Key: JRJRYFRHGBHRHI-UHFFFAOYSA-N
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Description

5-Hydroxy-2-iodobenzaldehyde is a chemical compound with the molecular formula C7H5IO2 and a molecular weight of 248.02 . It is typically stored under refrigerated conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5IO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H . This indicates the presence of iodine (I), oxygen (O), and hydrogen (H) atoms in the compound

Scientific Research Applications

Aggregation and Structural Studies

  • Three-Dimensional Aggregation in Similar Compounds: 2-Hydroxy-3-iodo-5-nitrobenzaldehyde, a compound structurally similar to 5-Hydroxy-2-iodobenzaldehyde, shows unique aggregation properties. It forms sheets linked by C-H...O hydrogen bonds, two-centre iodo-nitro interactions, and aromatic pi-pi stacking interactions (Garden et al., 2004).

Synthesis and Crystal Structure

  • Synthesis of Schiff Base Ligand: A reaction involving 2-hydroxy-5-iodobenzaldehyde led to the creation of a new Schiff base ligand. This ligand, when combined with Mn(OAc)2·4H2O and KSCN, resulted in dark brown crystals of a Mn(III) pentanuclear cluster. This study is essential for understanding the synthesis and structural properties of such clusters (Bikas et al., 2020).

Antibacterial Activity

  • Antibacterial Properties of Derivatives: A study involving derivatives of a compound similar to this compound (2-Hydroxy-3-iodo-5-phenylbenzaldehyde) showed potential antibacterial activity against various bacterial strains. This highlights the potential of this compound derivatives in antibacterial applications (Junne et al., 2012).

Chemical Ecology

  • Pheromone Synthesis in Mites: A related compound, 2-Hydroxy-6-methylbenzaldehyde, functions as a component of alarm and sex pheromones in astigmatid mites. Its synthesis is crucial for the development of practical applications of these pheromones (Noguchi et al., 1997).

Halogenation Products Identification

  • Monohalogenation Products: Research on 3-hydroxybenzaldehyde, closely related to this compound, focuses on the identification and correct assignment of its monohalogenation products. This is crucial for understanding the chemical behavior and applications of such compounds (Blasco et al., 2017).

Trace Metal Ion Preconcentration

  • Copper(II) Ion Preconcentration: A derivative of this compound, Bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine, has been used for preconcentrating trace amounts of copper(II) ions. This showcases its potential in analytical applications for metal ion detection (Fathi & Yaftian, 2009).

properties

IUPAC Name

5-hydroxy-2-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJRYFRHGBHRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299363
Record name 5-hydroxy-2-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50765-11-2
Record name 50765-11-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129609
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-hydroxy-2-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of correctly identifying the regioisomers of halogenated 3-hydroxybenzaldehyde derivatives like 5-hydroxy-2-iodobenzaldehyde?

A1: Accurately identifying the regioisomers of these compounds is crucial because the position of the halogen substituent significantly impacts the molecule's reactivity and potential applications. [] For instance, having the iodine atom at the 2-position in this compound allows for its participation in Suzuki-type coupling reactions, which are valuable for synthesizing substituted biphenyls. Incorrect identification could lead to unexpected results in subsequent reactions and hinder the development of desired compounds.

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